1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one
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Overview
Description
1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one typically involves the reaction of benzimidazole derivatives with appropriate thiol and ketone compounds. One common method includes the condensation of 2-mercaptobenzimidazole with butan-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its role in enzyme inhibition.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzo[d]imidazole-2-thiol
- 1H-Benzo[d]imidazole-2-ylmethanone
- 1H-Benzo[d]imidazole-2-ylmethylamine
Uniqueness
1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one is unique due to its specific combination of the benzimidazole ring with a thio and ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research fields .
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-2-8(14)7-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
OTZYNOAHLRJSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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